2-chloro-N-(2-fluorophenyl)acetamide
CAS No.: 347-66-0
Cat. No.: VC2501704
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 347-66-0 |
---|---|
Molecular Formula | C8H7ClFNO |
Molecular Weight | 187.6 g/mol |
IUPAC Name | 2-chloro-N-(2-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) |
Standard InChI Key | YHJYFDQKFJQLNL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)CCl)F |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCl)F |
Introduction
Chemical Identity and Structural Characterization
2-Chloro-N-(2-fluorophenyl)acetamide belongs to the chemical class of halogenated acetamides, characterized by a 2-fluorophenyl group attached to an amide linkage with a chloroacetyl moiety. This distinctive structure contributes to its specific reactivity profile and physical properties.
The compound features a benzene ring with a fluorine atom at the ortho position (C2), connected to an amide nitrogen that bonds with a chloroacetyl group. This structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing effects of both halogen substituents .
Table 1. Chemical Identity Parameters of 2-Chloro-N-(2-Fluorophenyl)acetamide
Parameter | Information |
---|---|
IUPAC Name | 2-Chloro-N-(2-fluorophenyl)acetamide |
CAS Registry Number | 347-66-0 |
Molecular Formula | C₈H₇ClFNO |
Molecular Weight | 187.6 g/mol |
European Community (EC) Number | 966-047-2 |
DSSTox Substance ID | DTXSID50364109 |
The compound is also known by several synonyms including N-(Chloroacetyl)-2-fluoroaniline, 2-Chloro-2'-fluoroacetanilide, and [(2-fluorophenyl)aminocarbonylmethyl]chloride, which reflect its structural components and chemical nature .
Chemical Structure Analysis
The molecular structure of 2-chloro-N-(2-fluorophenyl)acetamide consists of an amide bond connecting a chloroacetyl group to a 2-fluorophenyl moiety. This arrangement contributes to specific spatial conformations influenced by intramolecular forces, including potential hydrogen bonding between the amide NH and neighboring groups .
Concentration | Volume Required for Given Weights |
---|---|
1 mg | |
1 mM | 5.3305 mL |
5 mM | 1.0661 mL |
10 mM | 0.533 mL |
These preparation guidelines facilitate accurate solution formation for various experimental protocols, ensuring reproducibility and reliability in research applications involving this compound .
Hazard Statement | Description | Warning Level | Notification Percentage |
---|---|---|---|
H302 | Harmful if swallowed | Warning | 50% |
H315 | Causes skin irritation | Warning | 100% |
H318 | Causes serious eye damage | Danger | 50% |
H319 | Causes serious eye irritation | Warning | 50% |
H335 | May cause respiratory irritation | Warning | 100% |
These hazard statements are derived from aggregate data reported to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, reflecting the consensus assessment of the compound's hazardous properties .
Hazard Classes and Protective Measures
The compound falls into several hazard categories that determine the necessary protective measures for safe handling:
Table 5. Hazard Classes and Categories
Hazard Class | Category | Notification Percentage |
---|---|---|
Acute Toxicity, Oral | 4 | 50% |
Skin Irritation | 2 | 100% |
Serious Eye Damage | 1 | 50% |
Eye Irritation | 2 | 50% |
Specific Target Organ Toxicity, Single Exposure | 3 | 100% |
Based on these classifications, appropriate precautionary measures must be implemented during handling. These include wearing protective gloves, eye protection, and respiratory protection, avoiding inhalation of dust or vapors, and ensuring adequate ventilation in the workspace .
All products containing this compound are explicitly labeled for research use only, with clear warnings against human use or consumption .
Research Applications and Utility
2-Chloro-N-(2-fluorophenyl)acetamide serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its primary applications center around its role as a building block in chemical synthesis pathways for more complex structures.
Synthetic Intermediates and Building Blocks
The compound functions as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of reactive functional groups—specifically the chloromethyl moiety attached to the carbonyl and the fluorine-substituted aromatic ring—allows for diverse chemical transformations .
In pharmaceutical research, halogenated acetamides have been employed in the development of compounds with potential therapeutic properties. For example, similar chloroacetamide derivatives have been utilized in the synthesis of compounds exhibiting antidepressant properties, as seen in studies involving 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives .
In Vivo Research Applications
For research involving biological systems, the compound can be formulated for in vivo applications using specific protocols. Typical formulation approaches include:
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Preparation of a master solution in DMSO
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Sequential addition of compatible co-solvents such as PEG300, Tween 80, and water or corn oil
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Careful mixing and clarification between solvent additions to ensure proper dissolution
These formulation procedures require attention to solution clarity and stability, with recommendations to verify complete dissolution before proceeding to subsequent steps in the preparation process .
Supplier | Catalog Identifier | Available Quantities | Price Range (as of April 2025) |
---|---|---|---|
GlpBio | GF36075 | Sample (25 μL, 10mM) and bulk quantities | Not specified |
CymitQuimica | IN-DA007BU0 | 100mg, 250mg, 1g, 5g, 10g, 25g | €34.00 - €636.00 |
VWR/Apollo Scientific | PC9999 | 1g, 5g | Not specified |
The compound is typically shipped at room temperature, though shipping with blue ice is available upon request for certain quantities. Sample solutions are generally provided at 25 μL volume with 10mM concentration .
Related Compounds and Structural Analogs
Several structural analogs of 2-chloro-N-(2-fluorophenyl)acetamide have been documented, differing primarily in substitution patterns or the addition of functional groups. These related compounds provide context for understanding the broader chemical family.
Table 7. Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|---|
2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | 571149-77-4 | C₁₁H₁₀ClFN₂O | 240.66 | Addition of cyanoethyl group on nitrogen |
2-chloro-N-(3-fluorophenyl)acetamide | - | C₈H₇ClFNO | 187.6 | Fluorine at meta position |
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide | 380345-39-1 | C₈H₆Cl₂FNO | 222.04 | Additional chlorine at para position |
2-CHLORO-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE | 70426-73-2 | C₈H₃ClF₅NO | 259.56 | Pentafluoro substitution on phenyl ring |
These structural variations can significantly affect the physical properties, reactivity, and potential applications of the compounds. Comparing the behavior of these analogs provides valuable insights into structure-activity relationships and guides the development of compounds with optimized properties for specific applications .
Analytical Characterization Techniques
Proper identification and characterization of 2-chloro-N-(2-fluorophenyl)acetamide involve various analytical techniques that confirm its structure and purity.
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